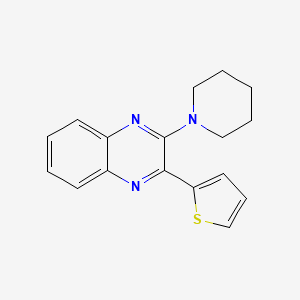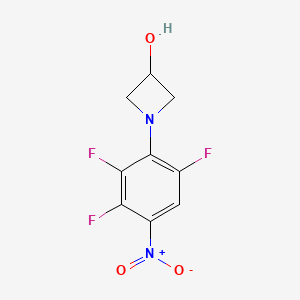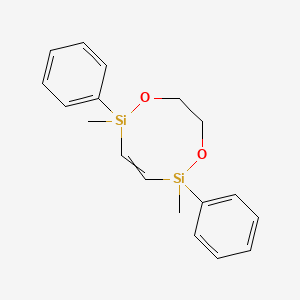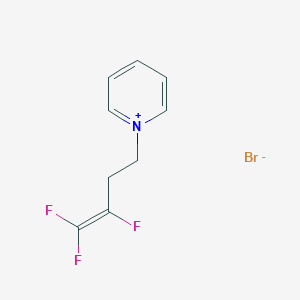
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is an organic compound with the molecular formula C14H12ClN2O4 It is known for its unique structure, which includes a chlorinated phenyl ring and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate typically involves the esterification of 2-chloro-4,5-dicyanobenzoic acid with diethyl malonate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Hydrolysis: 2-chloro-4,5-dicyanobenzoic acid and diethyl malonate.
Reduction: Diethyl (2-amino-4,5-dicyanophenyl)propanedioate.
Scientific Research Applications
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactive functional groups, including the cyano and ester groups, allow it to form covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-bromo-4,5-dicyanophenyl)propanedioate
- Diethyl (2-fluoro-4,5-dicyanophenyl)propanedioate
- Diethyl (2-iodo-4,5-dicyanophenyl)propanedioate
Uniqueness
Diethyl (2-chloro-4,5-dicyanophenyl)propanedioate is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
CAS No. |
862719-51-5 |
|---|---|
Molecular Formula |
C15H13ClN2O4 |
Molecular Weight |
320.73 g/mol |
IUPAC Name |
diethyl 2-(2-chloro-4,5-dicyanophenyl)propanedioate |
InChI |
InChI=1S/C15H13ClN2O4/c1-3-21-14(19)13(15(20)22-4-2)11-5-9(7-17)10(8-18)6-12(11)16/h5-6,13H,3-4H2,1-2H3 |
InChI Key |
AVLDGEHWPDLXBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C(=C1)C#N)C#N)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


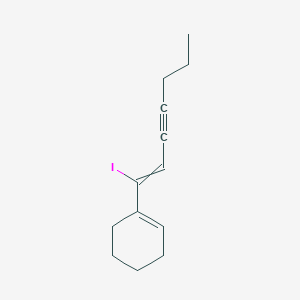
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)
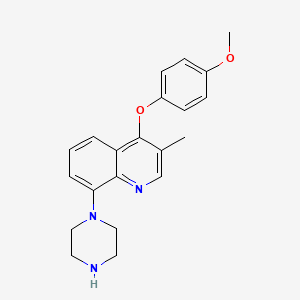
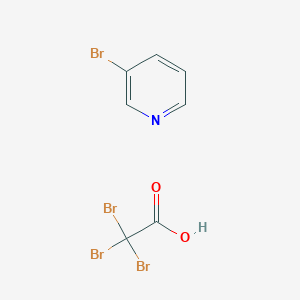
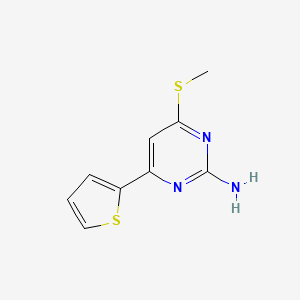
![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
![Diethyl [(benzenecarbothioyl)sulfanyl]propanedioate](/img/structure/B14198203.png)
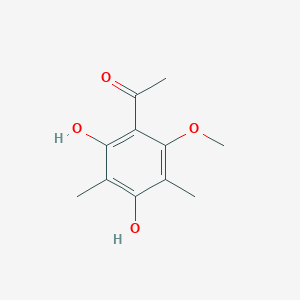
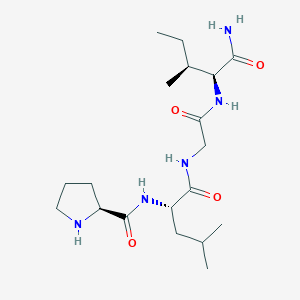
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
